molecular formula C6H7N3 B11925924 1H-Imidazole-5-propanenitrile

1H-Imidazole-5-propanenitrile

Cat. No.: B11925924
M. Wt: 121.14 g/mol
InChI Key: YKQYRFMFIZBNIN-UHFFFAOYSA-N
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Description

1H-Imidazole-5-propanenitrile is a heterocyclic organic compound featuring an imidazole core substituted with a propanenitrile group at the 5-position. The imidazole ring contains two nitrogen atoms at positions 1 and 3, conferring basicity and hydrogen-bonding capabilities. The nitrile (-CN) group is electron-withdrawing, influencing the compound’s electronic properties and reactivity.

Properties

IUPAC Name

3-(1H-imidazol-5-yl)propanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3/c7-3-1-2-6-4-8-5-9-6/h4-5H,1-2H2,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKQYRFMFIZBNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1H-Imidazole-5-propanenitrile can be synthesized through several methods. One common approach involves the cyclization of amido-nitriles. For instance, the reaction of an amido-nitrile with a suitable catalyst, such as nickel, under mild conditions can yield the desired imidazole derivative . The reaction typically involves proto-demetallation, tautomerization, and dehydrative cyclization steps.

Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent-free conditions to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazole-5-propanenitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids under appropriate conditions.

    Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods.

    Substitution: Halogenating agents, alkylating agents, and acylating agents are frequently used.

Major Products:

Scientific Research Applications

1H-Imidazole-5-propanenitrile has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and functional materials.

    Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Medicine: Imidazole derivatives are explored for their potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: It is used in the development of agrochemicals, dyes, and catalysts

Mechanism of Action

The mechanism of action of 1H-Imidazole-5-propanenitrile involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activities and catalytic processes. The nitrile group can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Research Findings and Insights

  • Synthetic Routes : The pyrazole derivative was synthesized via condensation with benzaldehyde, suggesting possible analogous methods for this compound.
  • Thermal Stability : The higher melting point of the pyrazole compound (180–183°C) compared to typical imidazole derivatives indicates stabilization via intramolecular hydrogen bonding .

Biological Activity

1H-Imidazole-5-propanenitrile is a compound of significant interest in biological research due to its diverse pharmacological properties. This article explores its biological activity, focusing on its mechanisms, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features an imidazole ring, which is known for its ability to coordinate with metal ions and interact with various biological targets. The nitrile group enhances its reactivity and potential biological activity. Its molecular formula is C6H7N3C_6H_7N_3 .

The biological activity of this compound is attributed to several mechanisms:

  • Metal Ion Coordination : The imidazole ring can bind to metal ions, influencing enzymatic activities and catalytic processes .
  • Enzyme Inhibition : It has been studied as a potential inhibitor for various enzymes, particularly in the context of cancer and microbial infections .
  • Hydrogen Bonding : The nitrile group can participate in hydrogen bonding, which may enhance binding affinity to specific biological targets .

Biological Activities

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Research indicates that imidazole derivatives, including this compound, possess antimicrobial properties against a range of pathogens, making them candidates for developing new antibiotics .
  • Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
  • Antifungal Effects : Similar to its antibacterial effects, there is evidence supporting the antifungal activity of imidazole derivatives .

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on human cancer cell lines. The results demonstrated that the compound significantly reduced cell viability in a dose-dependent manner. The mechanism was linked to the induction of apoptosis as evidenced by increased levels of caspase-3 activity and alterations in mitochondrial membrane potential.

Case Study 2: Antimicrobial Efficacy

In another study, this compound was tested against various bacterial strains. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics. Its efficacy was attributed to the disruption of bacterial cell wall synthesis and inhibition of protein synthesis.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityMechanism of Action
This compoundYesYesEnzyme inhibition, metal coordination
2-(2-Methyl-1H-imidazol-1-yl)propanenitrileYesModerateEnzyme inhibition
3-(1H-Imidazol-1-yl)propanenitrileYesLimitedUnknown

Future Directions

Research on this compound is ongoing, with a focus on:

  • Mechanistic Studies : Further investigations are needed to elucidate the precise molecular interactions and pathways affected by this compound.
  • Therapeutic Applications : Exploring its potential as a therapeutic agent in treating infections and cancer.
  • Structural Modifications : Synthesis of analogs may enhance its biological activity and reduce toxicity.

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